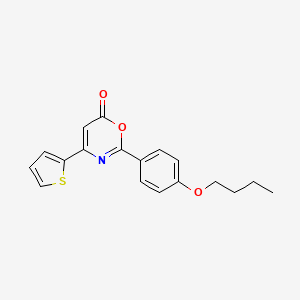
2-(4-butoxyphenyl)-4-(2-thienyl)-6H-1,3-oxazin-6-one
描述
2-(4-butoxyphenyl)-4-(2-thienyl)-6H-1,3-oxazin-6-one, also known as BOPTO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BOPTO is a heterocyclic compound that contains an oxazine ring and a thiophene ring. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 2-(4-butoxyphenyl)-4-(2-thienyl)-6H-1,3-oxazin-6-one involves the photoisomerization of the oxazine ring from the trans to the cis form upon exposure to light of a specific wavelength. This results in a conformational change of the molecule, which can alter its binding affinity to its target protein. In the case of GPCRs, the cis form of this compound has been found to have a higher affinity for the receptor than the trans form, leading to receptor activation. In the case of ion channels, the cis form of this compound has been found to induce channel opening, leading to ion flux across the cell membrane.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects, which can be used to study the function of various proteins and cells. In the case of GPCRs, this compound has been found to activate specific signaling pathways, leading to the modulation of cellular processes such as neurotransmitter release and gene expression. In the case of ion channels, this compound has been found to induce changes in membrane potential, leading to the modulation of cellular excitability and signaling.
实验室实验的优点和局限性
The advantages of using 2-(4-butoxyphenyl)-4-(2-thienyl)-6H-1,3-oxazin-6-one in lab experiments include its high selectivity and spatiotemporal control, which allows for the precise manipulation of cellular processes. The photoswitching property of this compound also allows for the reversible activation of its target protein, which can be used to study the kinetics and dynamics of cellular processes. However, the limitations of using this compound include its sensitivity to light, which can lead to photoisomerization in the absence of the intended light stimulus. This compound also requires the use of specialized equipment such as light sources and filters, which can be costly and difficult to maintain.
未来方向
For the research on 2-(4-butoxyphenyl)-4-(2-thienyl)-6H-1,3-oxazin-6-one include the development of new photoswitchable ligands and drugs with improved properties such as higher selectivity and sensitivity to light. The application of this compound in other fields such as synthetic biology and materials science is also an area of interest. The use of this compound in combination with other techniques such as optogenetics and electrophysiology can also lead to new insights into the function of proteins and cells.
科学研究应用
2-(4-butoxyphenyl)-4-(2-thienyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in various fields such as neuroscience, optogenetics, and photopharmacology. In neuroscience, this compound has been used as a photoswitchable ligand for the activation of G protein-coupled receptors (GPCRs) such as the muscarinic acetylcholine receptor (mAChR). This has allowed for the precise spatiotemporal control of neuronal activity, which can be used to study the neural circuits underlying behavior.
In optogenetics, this compound has been used as a photoswitchable ligand for the activation of ion channels such as the TRPV1 channel. This has allowed for the precise control of ion fluxes across the cell membrane, which can be used to study the electrical properties of neurons and other cells.
In photopharmacology, this compound has been used as a photoswitchable drug for the treatment of diseases such as hypertension and cancer. The photoswitching property of this compound allows for the selective activation of the drug in specific tissues or cells, minimizing off-target effects.
属性
IUPAC Name |
2-(4-butoxyphenyl)-4-thiophen-2-yl-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-2-3-10-21-14-8-6-13(7-9-14)18-19-15(12-17(20)22-18)16-5-4-11-23-16/h4-9,11-12H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGPKKBDYALJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=CC(=O)O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



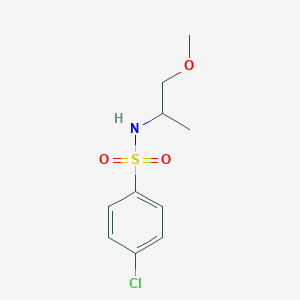
![2,2'-[(2-butoxy-5-methylbenzyl)imino]diethanol hydrochloride](/img/structure/B3953207.png)
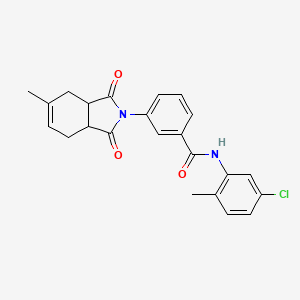
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3953221.png)
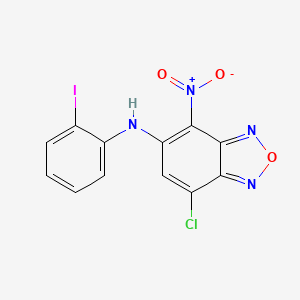

![4-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3953227.png)
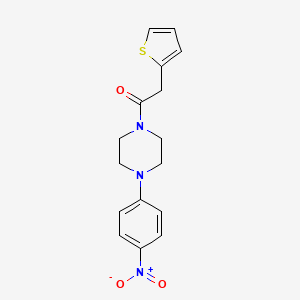


![N-[4-(aminosulfonyl)phenyl]-2-methylpentanamide](/img/structure/B3953264.png)

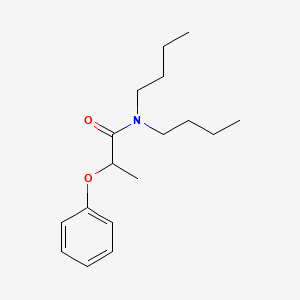
![3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3953289.png)